Cocamidopropyl betaine

Catalog No.
S3718548
CAS No.
86438-79-1
M.F
C19H38N2O3
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cocamidopropyl betaine

CAS Number

86438-79-1

Product Name

Cocamidopropyl betaine

IUPAC Name

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate

Molecular Formula

C19H38N2O3

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24)

InChI Key

MRUAUOIMASANKQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Cocamidopropyl betaine is a synthetic surfactant derived from coconut oil and dimethylaminopropylamine. It is classified as an amphoteric surfactant, meaning it can carry both positive and negative charges depending on the pH of the solution. This unique property allows it to function effectively in various personal care products, such as shampoos, conditioners, and body washes, where it acts as a foam booster, emulsifying agent, and thickener. Cocamidopropyl betaine is typically presented as a viscous pale yellow solution and is known for its mildness compared to other surfactants, making it suitable for sensitive skin applications .

As a surfactant, CAPB functions by reducing the surface tension of water. This allows water to spread more easily and penetrate dirt and oil. The amphoteric nature of CAPB allows it to interact with both water-soluble and oil-soluble components, promoting cleansing [].

While generally considered safe for most users, CAPB can cause allergic reactions in some individuals [, ]. These reactions are believed to be caused by impurities introduced during the manufacturing process, such as amidoamines and dimethylaminopropylamine [, ]. Studies suggest that CAPB with low levels of these impurities is less likely to cause allergic reactions [].

Protein Research and Drug Delivery

  • Protein Solubilization: CAPB's mild amphiphilic nature helps solubilize hydrophobic proteins, making them more accessible for research purposes. This is crucial for studying protein structure, function, and interactions with other molecules [].
  • Drug Delivery Systems: CAPB can be used as a component in micelle and liposome formulations for drug delivery. These structures can encapsulate drugs and improve their bioavailability by facilitating transport across biological membranes [].

Wastewater Treatment

  • Enhanced Biodegradation: Studies suggest CAPB can improve the biodegradation of waste activated sludge (WAS) in wastewater treatment plants. Its surfactant properties may promote the release of organic substances, making them more readily available for microbial breakdown [].

Cocamidopropyl betaine is synthesized through a two-step chemical process:

  • Formation of Amide: The first step involves the reaction of dimethylaminopropylamine with fatty acids derived from coconut or palm kernel oil (primarily lauric acid). This reaction forms an amide bond.
    CH3(CH2)10COOH+H2NCH2CH2CH2N CH3)2CH3(CH2)10CONHCH2CH2CH2N CH3)2\text{CH}_3(\text{CH}_2)_{10}\text{COOH}+\text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{N CH}_3)_2\rightarrow \text{CH}_3(\text{CH}_2)_{10}\text{CONHCH}_2\text{CH}_2\text{CH}_2\text{N CH}_3)_2
  • Quaternization: In the second step, chloroacetic acid reacts with the remaining tertiary amine to form a quaternary ammonium compound.
    CH3(CH2)10CONHCH2CH2CH2N+(CH3)2CH2COO+NaCl+H2O\text{CH}_3(\text{CH}_2)_{10}\text{CONHCH}_2\text{CH}_2\text{CH}_2\text{N}^+(CH_3)_2\text{CH}_2\text{COO}^-+\text{NaCl}+\text{H}_2\text{O}

This quaternization reaction results in the zwitterionic nature of cocamidopropyl betaine, which contributes to its surfactant properties .

The primary method for synthesizing cocamidopropyl betaine involves:

  • Starting Materials: The synthesis begins with dimethylaminopropylamine and fatty acids from coconut oil.
  • Reaction Conditions: The reactions are typically conducted under controlled pH conditions to minimize the formation of undesirable impurities.
  • Purification: Post-synthesis purification processes are critical to reduce levels of amidoamines and dimethylaminopropylamine, which are responsible for adverse reactions .

Unique FeaturesCocamide DEACoconut oilNon-ionicShampoos, conditionersKnown for potential carcinogenicitySodium Lauryl SulfateCoconut or palm oilAnionicCleansers, shampoosStronger irritantDecyl GlucosidePlant-derived glucoseNon-ionicBaby products, sensitive skin careGentler alternativeLauryl BetaineCoconut oilAmphotericPersonal care productsSimilar structure but less mild

Cocamidopropyl betaine's amphoteric nature allows it to be less irritating than many traditional anionic surfactants while still providing effective cleansing properties. Its ability to function in a wide pH range makes it particularly versatile compared to other compounds listed above .

Physical Description

Liquid
Liquid; OtherSolid

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.28824308 g/mol

Monoisotopic Mass

342.28824308 g/mol

Heavy Atom Count

24

UNII

23D6XVI233

Wikipedia

Lauramidopropyl betaine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt: ACTIVE
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts: ACTIVE

Dates

Modify: 2023-08-20

Explore Compound Types